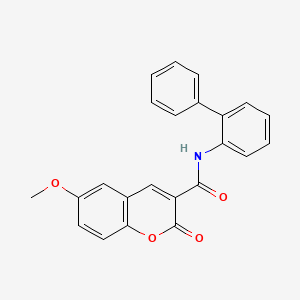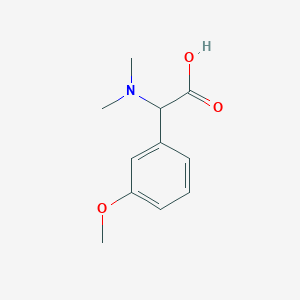
2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid is an organic compound that belongs to the class of acetic acids It features a dimethylamino group and a methoxyphenyl group attached to the acetic acid backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Dimethylamino)-2-(3-Methoxyphenyl)essigsäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien wie 3-Methoxybenzaldehyd und Dimethylamin.
Bildung von Zwischenprodukten: Der erste Schritt kann die Bildung einer Zwischenverbindung durch eine Kondensationsreaktion umfassen.
Versäuerung: Das Zwischenprodukt wird dann einer Ansäuerung unterzogen, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung Folgendes umfassen:
Großreaktoren: Einsatz von Großreaktoren zur Durchführung des Syntheseprozesses.
Optimierte Bedingungen: Optimierung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um Ausbeute und Reinheit zu maximieren.
Reinigung: Anwendung von Reinigungsverfahren wie Kristallisation oder Chromatographie, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Dimethylamino)-2-(3-Methoxyphenyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Alkohole oder Amine liefern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Katalysatoren: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) können bei Hydrierungsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole liefern kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Reagenz in chemischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht wegen seiner möglichen therapeutischen Eigenschaften, darunter entzündungshemmende oder analgetische Wirkungen.
Industrie: Wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Dimethylamino)-2-(3-Methoxyphenyl)essigsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren.
Signalwege: Sie kann biochemische Signalwege beeinflussen, die mit Entzündungen, Schmerzen oder anderen physiologischen Prozessen zusammenhängen.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Dimethylamino)-2-Phenylessigsäure: Fehlt die Methoxygruppe, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.
2-(Dimethylamino)-2-(4-Methoxyphenyl)essigsäure: Ähnliche Struktur, aber die Methoxygruppe befindet sich an einer anderen Position, was möglicherweise ihre Eigenschaften verändert.
Einzigartigkeit
2-(Dimethylamino)-2-(3-Methoxyphenyl)essigsäure ist einzigartig aufgrund der spezifischen Position der Methoxygruppe, die ihre chemische Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-(3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-5-4-6-9(7-8)15-3/h4-7,10H,1-3H3,(H,13,14) |
InChI-Schlüssel |
YGBUDLWPCYKYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=CC(=CC=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

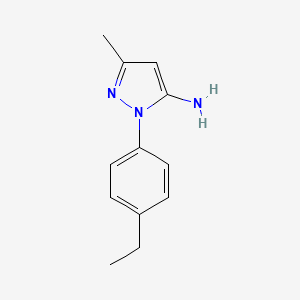

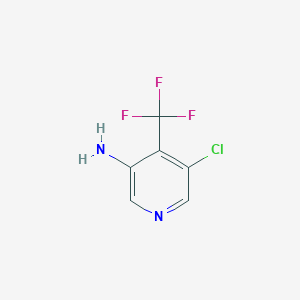
![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
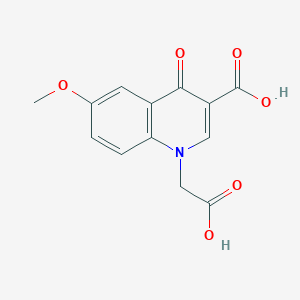
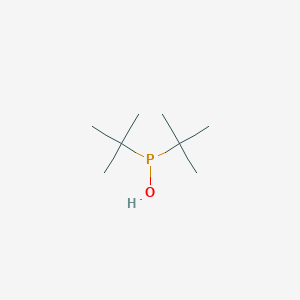
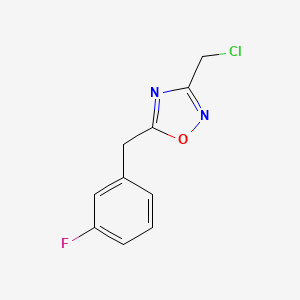
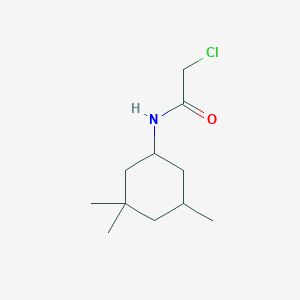
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)

